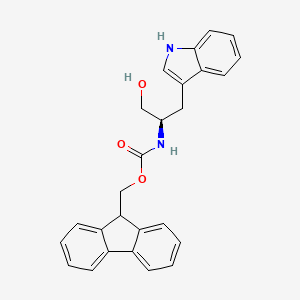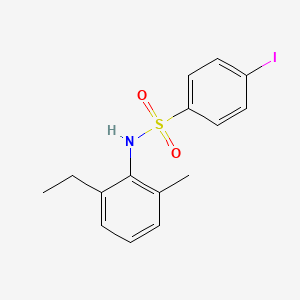
Methyl 3-Bromo-5-chlorobenzimidate Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-Bromo-5-chlorobenzimidate Hydrochloride: is an organic compound with the molecular formula C8H8BrCl2NO and a molecular weight of 284.96 g/mol . This compound is known for its unique chemical properties and is used as a building block in various advanced research and synthesis applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-Bromo-5-chlorobenzimidate Hydrochloride typically involves the reaction of 3-bromo-5-chlorobenzoic acid with methanol in the presence of hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves strict control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and consistency .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 3-Bromo-5-chlorobenzimidate Hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidates, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Applications De Recherche Scientifique
Methyl 3-Bromo-5-chlorobenzimidate Hydrochloride is utilized in several scientific research fields, including:
Chemistry: As a building block for synthesizing more complex organic molecules.
Biology: In the study of enzyme interactions and protein modifications.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Methyl 3-Bromo-5-chlorobenzimidate Hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to modifications of proteins or other biomolecules, affecting their function and activity .
Comparaison Avec Des Composés Similaires
- Methyl 3-Bromo-4-chlorobenzimidate Hydrochloride
- Methyl 3-Bromo-5-fluorobenzimidate Hydrochloride
- Methyl 3-Bromo-5-iodobenzimidate Hydrochloride
Comparison: Methyl 3-Bromo-5-chlorobenzimidate Hydrochloride is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity and chemical properties. Compared to similar compounds, it offers a different balance of reactivity and stability, making it suitable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C8H8BrCl2NO |
|---|---|
Poids moléculaire |
284.96 g/mol |
Nom IUPAC |
methyl 3-bromo-5-chlorobenzenecarboximidate;hydrochloride |
InChI |
InChI=1S/C8H7BrClNO.ClH/c1-12-8(11)5-2-6(9)4-7(10)3-5;/h2-4,11H,1H3;1H |
Clé InChI |
FVVCYHRQLWWJNU-UHFFFAOYSA-N |
SMILES canonique |
COC(=N)C1=CC(=CC(=C1)Br)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


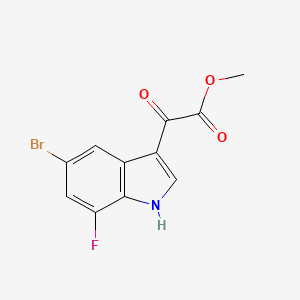
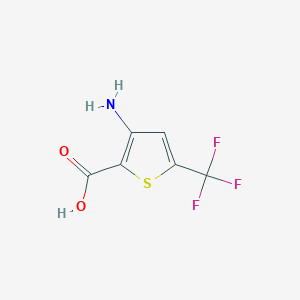
![1-(2,4-dichlorophenyl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]ethanone](/img/structure/B12275034.png)
![N-(2,5-difluorophenyl)-N'-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}ethanediamide](/img/structure/B12275047.png)
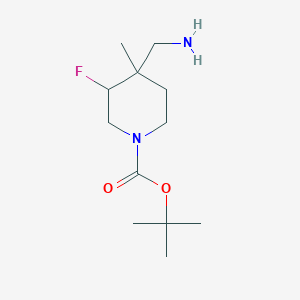
![[5-(4,4-dimethyl-5H-1,3-oxazol-2-yl)pyridin-3-yl]boronic acid](/img/structure/B12275062.png)
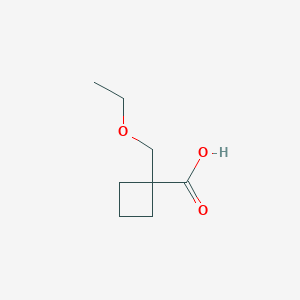
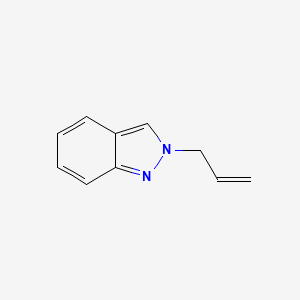

![rel-(1S,5S,7S)-2-Boc-7-amino-2-azabicyclo[3.2.0]heptane acetate](/img/structure/B12275093.png)

![(2Z)-N-(4-methoxyphenyl)-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B12275098.png)
